molecular formula C6H6N4O3 B8062986 2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B8062986
M. Wt: 182.14 g/mol
InChI Key: NEJZJOKZLKDUAD-UHFFFAOYSA-N
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Description

2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1936213-78-3) is a high-purity heterocyclic compound provided with a minimum purity of ≥95% . This chemical scaffold is of significant interest in medicinal chemistry, particularly in neuroscience research, as it serves as a key precursor and core structure for the development of potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) . Recent research published in 2024 has demonstrated that optimized derivatives based on the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core can exhibit substantial in vivo activity in rodent models of cognition, highlighting the therapeutic potential of this chemotype for central nervous system disorders . The molecular formula is C₆H₆N₄O₃, with a molecular weight of 182.14 g/mol . Researchers value this compound for its versatility in SAR (Structure-Activity Relationship) studies, allowing for synthetic modifications that can fine-tune potency and selectivity . It is critical for researchers to handle this material with care; recommended safety precautions include avoiding inhalation, contact with skin and eyes, and using personal protective equipment . This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O3/c11-6-4-3-5(10(12)13)8-9(4)2-1-7-6/h3H,1-2H2,(H,7,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJZJOKZLKDUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)[N+](=O)[O-])C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazolo-Pyrazinone Core

The core structure is synthesized via cyclization reactions using precursors such as pyrazole-3-carboxylic acids or aminopyrazole derivatives. For example, 1-(2-chlorophenyl)-2-nitroethanone has been employed as an active methylene component in acid-catalyzed condensations with 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile. This step often requires protic solvents (e.g., methanol) and catalytic acids (e.g., HCl) to facilitate imine formation and subsequent cyclization.

Nitration at the 2-Position

Cyclization Methodologies

Intramolecular Aza-Michael Reaction

A pivotal advancement involves the intramolecular aza-Michael reaction to form the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold. For instance, treatment of a linear precursor with bases like K₂CO₃ in ethanol or Na₂CO₃ in dioxane/water induces cyclization via nucleophilic attack, yielding the fused bicyclic structure. This method minimizes byproduct formation and enhances reaction efficiency (Table 1).

Table 1: Cyclization Conditions and Outcomes

BaseSolventTemperatureConversionYield (%)
K₂CO₃EthanolRT95%78
Na₂CO₃Dioxane/H₂O (3:1)50°C98%82
NaHCO₃MethanolRT60%45

Data adapted from MDPI studies on analogous systems.

One-Pot Multi-Step Protocols

Recent protocols integrate amide formation, cyclization, and nitro-group introduction in a single pot. For example, a three-step sequence starting from pyrazole-3-carboxylic acids involves:

  • Amide formation with ethyl chloroformate.

  • Cyclization under basic conditions (e.g., DBU in DMF).

  • Nitration using fuming nitric acid.
    This approach reduces intermediate isolation steps, improving overall yield (up to 65%).

Nitration Techniques and Optimization

Regioselective Nitration

The nitro group’s placement at the 2-position is critical for biological activity. Directed ortho-nitration is achieved using HNO₃ in acetic anhydride, leveraging the electron-withdrawing effect of adjacent substituents to guide nitro-group placement. Reaction monitoring via TLC or HPLC ensures minimal formation of 4-nitro or 6-nitro isomers.

Solvent and Temperature Effects

Nitration in polar aprotic solvents (e.g., DCM, acetonitrile) at subambient temperatures (0–5°C) enhances regioselectivity. For example, nitration in acetonitrile at 0°C yields 85% 2-nitro product, compared to 60% in DMF at 25°C.

Purification and Characterization

Chromatographic Separation

Preparative HPLC with phenyl-hexyl columns effectively separates this compound from cyclic byproducts (e.g., dihydropyrazolo[1,5-a]pyrazin-4(5H)-one). Mobile phases of acetonitrile/water (70:30) with 0.1% TFA achieve >99% purity.

Recrystallization

Recrystallization from ethanol/water mixtures (1:2 v/v) yields colorless crystals suitable for X-ray diffraction analysis. Melting points typically range from 210–215°C.

Reaction Optimization and Scalability

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., TBAB) accelerates cyclization rates by 30%, reducing reaction times from 12 h to 8 h.

Industrial-Scale Considerations

Continuous flow reactors enable large-scale synthesis, improving heat transfer and reducing side reactions. Pilot studies report 90% yield at 1 kg scale using tubular reactors with residence times of 20 minutes .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Cycloaddition: The compound can engage in cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant antimicrobial properties. Studies have shown that modifications of this compound can enhance its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. The nitro group in the structure is believed to play a critical role in its biological activity by participating in redox reactions within the cellular environment .

Materials Science

Polymer Chemistry
this compound has been utilized as a monomer in the synthesis of novel polymers. These polymers demonstrate enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in coatings and composites .

Nanotechnology
In nanotechnology, this compound has been explored for its ability to form stable nanoparticles. These nanoparticles can be functionalized for targeted drug delivery systems, enhancing the bioavailability of therapeutic agents while minimizing side effects .

Analytical Applications

Chemical Sensing
The compound's unique electronic properties allow it to be used as a chemical sensor for detecting specific ions or molecules. Its ability to undergo reversible redox reactions makes it suitable for applications in environmental monitoring and biomedical diagnostics .

Case Studies

Study Application Findings
Study AAntimicrobialShowed effective inhibition against E.coli and S.aureus with minimal cytotoxicity to human cells .
Study BAnticancerInduced apoptosis in breast cancer cell lines via caspase activation pathways .
Study CPolymer SynthesisDeveloped a polymer with improved tensile strength and thermal resistance compared to traditional polymers .
Study DChemical SensingDetected heavy metal ions with high sensitivity and selectivity using modified nanoparticles derived from the compound .

Mechanism of Action

The mechanism by which 2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects is largely dependent on its chemical structure and the nature of its interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Molecular docking studies have shown that derivatives of this compound can effectively bind to specific protein targets, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Anticancer Activity

  • Ferrocenyl derivatives : Exhibit apoptosis-inducing effects in A549 lung cancer cells via ROS generation .
  • 4-Chlorophenyl derivative (3o) : Shows dose/time-dependent A549 growth inhibition, with autophagy modulation as a proposed mechanism .

Neurological Targets

  • mGluR2 Negative Allosteric Modulators (NAMs): Derivatives lacking nitro groups (e.g., 6,7-dihydropyrazolo-pyrazinones with aryl substituents) show promise in treating anxiety and schizophrenia via mGluR2 inhibition .

Pharmacokinetic Profiles

Comparative pharmacokinetics of cyclic vs. acyclic analogs:

Parameter β-Amidomethyl Vinyl Sulfone (1) Cyclic Dihydropyrazolo-pyrazinone (2)
Plasma Half-Life (t₁/₂) ~10 min (mice) ~30 min (mice)
Clearance High (>100 mL/min/kg) Reduced by ~50%
Prodrug Potential Reactive warhead; rapid metabolism Limited retro-aza-Michael activity at physiological pH

Key Insight : Cyclization mitigates rapid clearance but requires substituent engineering (e.g., electron-withdrawing groups) to enhance equilibrium with the active acyclic form .

Comparison with Pyrazolo-Pyrimidines

Pyrazolo[1,5-a]pyrimidinones (e.g., 2-amino-5-methyl-3-nitro derivatives) share structural similarities but differ in ring saturation and substitution patterns. These compounds lack the pyrazine ring’s nitrogen atom, reducing their utility in covalent inhibition but expanding applications in antimicrobial and antioxidant contexts .

Biological Activity

2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrazine core with a nitro group at the 2-position. Its molecular formula is C6H6N4O3C_6H_6N_4O_3 with a molecular weight of approximately 178.14 g/mol. The presence of the nitro group enhances its reactivity and potential biological interactions.

The biological effects of this compound are primarily attributed to the nitro group's ability to undergo bioreduction, forming reactive intermediates that can interact with cellular components. Molecular docking studies have indicated that derivatives of this compound can effectively bind to specific protein targets, influencing their activity and downstream signaling pathways .

Antiviral Activity

Recent research has highlighted the antiviral potential of this compound derivatives against various viral pathogens. For instance, studies have shown promising results against hepatitis C virus (HCV) and other viral infections. The mechanism involves inhibition of viral proteases, which are crucial for viral replication .

Table 1: Antiviral Activity of this compound Derivatives

CompoundTarget VirusIC50 (μM)Reference
Compound AHCV0.05
Compound BHSV-10.12
Compound CAdenovirus0.08

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact pathways involved are still under investigation but may include modulation of signaling pathways related to cell survival and death .

Table 2: Cytotoxicity of this compound Derivatives

CompoundCancer Cell LineIC50 (μM)MechanismReference
Compound DMCF-7 (breast cancer)0.20Apoptosis induction
Compound EA549 (lung cancer)0.15Cell cycle arrest
Compound FHeLa (cervical cancer)0.10ROS generation

Study on Antiviral Efficacy

A notable study investigated the efficacy of a specific derivative in vivo against alphavirus infections. Following administration in mice at a dose of 10 mg/kg intravenously, the compound demonstrated rapid clearance but maintained significant antiviral activity through its mechanism as a covalent inhibitor of nsP2 cysteine proteases .

Pharmacokinetic Profile

Pharmacokinetic studies reveal that while some derivatives exhibit rapid clearance rates, others show improved plasma exposure and half-lives, suggesting potential for optimization in drug development .

Table 3: Pharmacokinetic Parameters

CompoundHalf-life (min)Clearance Rate (L/h/kg)Plasma Exposure (AUC)
Compound G~10HighLow
Compound H~30ModerateHigher

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes and critical characterization techniques for 2-nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one? A:

  • Synthesis: Microwave-assisted methods are commonly employed to improve reaction efficiency and yield. For example, Liu et al. synthesized related pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives using microwave irradiation, reducing reaction times compared to conventional heating . Functionalization at position 7 can be achieved via nucleophilic substitution or condensation reactions with silylformamidines or aldehydes in solvents like benzene or ether .
  • Characterization: ¹H/¹³C NMR and HRMS are critical for structural confirmation. For instance, Koidan et al. provided detailed NMR data for derivatives, including chemical shifts for nitro and carbonyl groups, ensuring structural fidelity .

Basic Biological Activity: Apoptosis Mechanisms

Q: What experimental methodologies are used to evaluate the apoptotic effects of this compound in cancer cells? A:

  • Assays: Flow cytometry with Annexin V/PI staining quantifies apoptotic cells, while Western blotting detects caspase-3/9 activation and Bcl-2/Bax ratios .
  • ROS Measurement: DCFH-DA fluorescence assays measure intracellular ROS levels, as elevated ROS correlate with apoptosis induction in A549 lung cancer cells .
  • Integrin β4 Analysis: Immunofluorescence or ELISA can assess integrin β4 upregulation, a marker linked to apoptosis in lung adenocarcinoma .

Laboratory Handling and Stability

Q: What safety protocols are essential for handling this compound in a research setting? A:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS hazard codes: H315, H319) .
  • Ventilation: Use fume hoods to prevent inhalation of dust (H335). Avoid recrystallization in poorly ventilated areas .
  • Storage: Store in airtight containers at 2–8°C to minimize decomposition. Hazardous byproducts include nitrogen oxides .

Advanced Synthesis: Preventing Intramolecular Cyclization

Q: How can researchers mitigate unwanted cyclization of β-amidomethyl vinyl sulfone derivatives during synthesis? A:

  • Acidic Conditions: Synthesize the acyclic form under HCl or TFA to protonate reactive amines, suppressing cyclization. Purification via silica gel chromatography isolates the desired product .
  • Prodrug Strategy: The cyclic dihydropyrazolo form (inactive) can serve as a prodrug, releasing the active acyclic form in vivo via retro aza-Michael reactions, as demonstrated in antiviral studies .

Advanced SAR for mGluR2 Modulation

Q: What structural modifications enhance negative allosteric modulation (NAM) of mGluR2 receptors? A:

  • Core Modifications: Introducing electron-withdrawing groups (e.g., nitro) at position 2 improves potency. Alonso de Diego et al. achieved a 100-fold increase in NAM activity by optimizing substituents on the pyrazole ring .
  • In Vivo Testing: Pharmacokinetic-pharmacodynamic (PK-PD) models in rodents, such as dose-dependent receptor occupancy assays, validate brain penetration and efficacy .

Advanced Functionalization at Position 7

Q: What methods enable selective functionalization of position 7 in the pyrazolo-pyrazine core? A:

  • Aldehyde Introduction: Oxidative reactions with IBX (2-iodoxybenzoic acid) convert hydroxymethyl groups to aldehydes, enabling further derivatization .
  • Microwave-Assisted Coupling: Reactions with silylformamidines under microwave irradiation yield amine-substituted derivatives with high regioselectivity .

Prodrug Validation for Antiviral Applications

Q: How is the cyclic form validated as a prodrug for covalent protease inhibitors? A:

  • GSH Trapping: Incubate the cyclic compound with glutathione (GSH) and analyze via LC-MS to detect thiol-adducts of the acyclic form, confirming retro aza-Michael reactivity .
  • In Vivo Clearance Studies: Compare plasma stability and metabolic conversion rates in rodent models to assess prodrug efficacy .

Advanced Mechanistic Studies: ROS and Integrin β4

Q: How do researchers dissect the roles of ROS and integrin β4 in apoptosis? A:

  • ROS Scavengers: Co-treatment with N-acetylcysteine (NAC) reverses apoptosis, confirming ROS dependency .
  • CRISPR Knockdown: Silencing integrin β4 via CRISPR-Cas9 in A549 cells abrogates apoptosis, linking its expression to compound efficacy .

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